1-(2-Bromoethoxy)-2-chlorobenzene

Physical Organic Chemistry Solid-State Chemistry Process Chemistry

1-(2-Bromoethoxy)-2-chlorobenzene is a halogenated benzene derivative. It is a difunctional molecule combining a 2-chlorophenoxy group with a 2-bromoethyl chain, making it a versatile electrophilic alkylating agent.

Molecular Formula C8H8BrClO
Molecular Weight 235.5 g/mol
CAS No. 18800-26-5
Cat. No. B095930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethoxy)-2-chlorobenzene
CAS18800-26-5
Molecular FormulaC8H8BrClO
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCCBr)Cl
InChIInChI=1S/C8H8BrClO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2
InChIKeyZDEJJQHQIOWTPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethoxy)-2-chlorobenzene (CAS 18800-26-5): A Specialized ortho-Substituted Alkylating Agent for Targeted Synthesis


1-(2-Bromoethoxy)-2-chlorobenzene is a halogenated benzene derivative. It is a difunctional molecule combining a 2-chlorophenoxy group with a 2-bromoethyl chain, making it a versatile electrophilic alkylating agent . Its ortho-substitution pattern imparts a specific steric and electronic profile useful for synthesizing complex molecules, including ligands for dopamine D2 and 5-HT7 receptors . The compound has a molecular weight of 235.51 g/mol and a minimum purity specification of 95% from commercial sources .

Why 1-(2-Bromoethoxy)-2-chlorobenzene Cannot Be Replaced by Generic Aryl Alkyl Halides


Simple substitution with a non-chlorinated analog like 1-(2-bromoethoxy)benzene or a positional isomer like 1-(2-bromoethoxy)-4-chlorobenzene will not replicate the precise biological or chemical activity [1]. The ortho-chloro group introduces a unique electron-withdrawing effect and the potential for intramolecular interactions, which are critical for target binding. For instance, in dopamine D2 and 5-HT7 receptor ligand development, a halogen bond involving a chlorine atom at the ortho-position of an aryloxy fragment has been shown to cause up to a 35-fold increase in binding affinity compared to a non-halogenated analog [2]. Therefore, the specific substitution pattern is not a trivial variation but a fundamental requirement for achieving the desired potency and selectivity.

1-(2-Bromoethoxy)-2-chlorobenzene: Quantified Performance Advantages Against Key Analogs


Reduced Crystalline Tendency and Lower Melting Point vs. para-Chlorinated Analog Improves Solubility and Handling

The ortho-substitution pattern dramatically lowers the melting point, making 1-(2-bromoethoxy)-2-chlorobenzene a liquid at room temperature. In contrast, the para-isomer 1-(2-bromoethoxy)-4-chlorobenzene is a crystalline solid. This difference directly impacts ease of handling, dissolution, and formulation during synthesis.

Physical Organic Chemistry Solid-State Chemistry Process Chemistry

Enhanced Electrophilic Reactivity over Chloro-Analog Due to Superior Bromide Leaving Group Ability

The 2-bromoethyl moiety in the target compound is a significantly better electrophile than a 2-chloroethyl group. The bromide ion is a weaker base and better leaving group than chloride, which is a well-established principle in S_N2 reactivity. [1] [2]

Reaction Kinetics Synthetic Methodology Nucleophilic Substitution

Distinct Conformational Properties and Intramolecular Interactions Compared to Non-Chlorinated Parent

The ortho-chloro substituent enables unique intramolecular O-H···Cl hydrogen bonding when the phenol precursor is involved, and the electron-withdrawing effect alters the electron density of the aromatic ring. This directly impacts the compound's conformation and its interaction with biological targets, a feature absent in the simple (2-bromoethoxy)benzene. [1] [2]

Computational Chemistry Receptor Binding Medicinal Chemistry

Optimal Application Scenarios for 1-(2-Bromoethoxy)-2-chlorobenzene Driven by Measured Differentiation


Synthesis of Potent Dopamine D2 and 5-HT7 Receptor Ligands

The compound serves as a key intermediate in synthesizing functionally-biased dopamine D2 receptor ligands. The ortho-chloro substitution is critical for a halogen bonding interaction with the receptor's Thr5.39 residue, which has been shown to increase binding affinity by up to 35-fold compared to non-halogenated analogs. Its use is mandated when the synthetic route requires a (2-chlorophenoxy)ethyl moiety with a superior bromide leaving group for efficient N-alkylation. [1]

High-Throughput Synthesis and Automated Medicinal Chemistry

Its liquid state at room temperature (mp 10-11 °C) offers a practical advantage over its solid, crystalline para-isomer (mp 40-42 °C) in automated liquid handling systems. It simplifies the process for creating diverse compound libraries via parallel synthesis, where precise, automated dispensing of neat liquids is standard.

Physicochemical Property Studies of Halogenated Aromatics

This compound is a valuable system for studying the interplay between halogen bonding (from both Br and Cl) and intramolecular interactions. Its distinct electronic properties, influenced by the ortho-chloro group (σ_m = +0.37), make it a suitable probe for computational models or experimental studies analyzing the effect of electron-withdrawing groups on aromatic ring reactivity and conformation. [2]

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